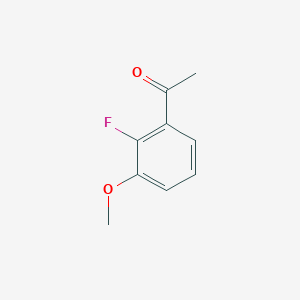

2'-fluoro-3'-methoxyacetophenone

描述

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govtandfonline.com Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in certain molecular interactions. tandfonline.com This high electronegativity creates strong carbon-fluorine bonds, which can enhance the metabolic stability of a molecule, a crucial factor in drug design. nih.govresearchgate.net The presence of fluorine can also influence a molecule's lipophilicity, which affects its ability to permeate biological membranes. researchgate.netresearchgate.net Furthermore, fluorine's electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, thereby influencing how a molecule interacts with its biological target. researchgate.net These unique attributes have led to the widespread use of fluorine in the development of pharmaceuticals and agrochemicals. omicsonline.org

Overview of Fluorinated Acetophenones as Precursors in Organic Synthesis

Fluorinated acetophenones are versatile intermediates in organic synthesis. The ketone functional group of acetophenones is a hub of reactivity, allowing for a variety of chemical transformations. The presence of a fluorine atom on the aromatic ring adds another layer of control and can direct the course of these reactions. For instance, the fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions.

These compounds serve as starting materials for the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals. worktribe.com They are also used in the preparation of various carbonyl compounds and other functionalized aromatic systems. ruifuchems.com The development of new and efficient methods for the synthesis of fluorinated acetophenones, such as direct α-fluorination techniques, continues to be an active area of research. organic-chemistry.orgorganic-chemistry.orgacs.org

Historical Context of Acetophenone (B1666503) Derivative Research

Research into acetophenone and its derivatives has a long history, dating back to the early days of organic chemistry. nih.govacs.orgacs.org Initially, acetophenone itself was identified in coal tar and recognized for its use as a fragrance and industrial solvent. nih.gov Over time, chemists began to explore the reactivity of the acetophenone scaffold, leading to the development of numerous synthetic methodologies. The study of acetophenone derivatives has been instrumental in advancing our understanding of fundamental organic reactions. In recent decades, the focus has shifted towards creating more complex and functionalized acetophenone derivatives, including those containing fluorine, to meet the demands of modern drug discovery and materials science. researchgate.net

Scope of Research on 2'-Fluoro-3'-methoxyacetophenone within Academic Disciplines

Research on this compound is primarily situated within the fields of organic and medicinal chemistry. vwr.comsigmaaldrich.comsigmaaldrich.com Its synthesis and characterization are fundamental aspects of organic chemistry research. In medicinal chemistry, this compound is explored as a potential intermediate in the synthesis of biologically active molecules. The specific arrangement of the fluoro and methoxy (B1213986) groups on the acetophenone core provides a unique electronic and steric profile that can be exploited in the design of new therapeutic agents. While extensive research on this specific isomer is not as widespread as for some other fluorinated acetophenones, its availability from chemical suppliers suggests its utility in various research and development projects. sigmaaldrich.comapolloscientific.co.uk

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 208777-19-9 |

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.17 g/mol |

| Appearance | Solid |

| Purity | 97% |

| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethanone |

| Synonyms | 1-(2-Fluoro-3-methoxyphenyl)ethan-1-one, 3-Acetyl-2-fluoroanisole |

Data sourced from commercial suppliers. sigmaaldrich.comapolloscientific.co.uk

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluoroanisole (B32098). In this reaction, 3-fluoroanisole is treated with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com The reaction typically proceeds by adding the Lewis acid to a solution of the fluoroanisole in a suitable solvent, followed by the addition of the acetylating agent. The reaction mixture is then worked up to isolate the desired product.

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques. While a detailed spectral analysis is beyond the scope of this article, key expected features in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be predicted.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the acetyl protons (a singlet), the methoxy protons (a singlet), and the aromatic protons (a set of multiplets). The coupling patterns and chemical shifts of the aromatic protons would be influenced by both the fluorine and methoxy substituents.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the aromatic ring, the methyl carbon of the acetyl group, and the methoxy carbon. The chemical shifts of the aromatic carbons would be affected by the electron-donating methoxy group and the electron-withdrawing fluorine atom.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include those for C-O stretching of the methoxy group and C-F stretching.

Applications in Research

As a substituted acetophenone, this compound serves as a valuable building block in organic synthesis. Its functional groups—the ketone, the fluorine atom, and the methoxy group—all offer sites for further chemical modification. This allows for the construction of more complex molecular architectures.

For example, the ketone can undergo a wide range of reactions, including reduction to an alcohol, conversion to an oxime, or use in condensation reactions to form chalcones and other related compounds. The aromatic ring can undergo further substitution reactions, with the existing substituents directing the position of new functional groups. This versatility makes this compound a useful starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWINEAOQMFOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 Methoxyacetophenone and Its Analogues

Direct Synthetic Routes to 2'-Fluoro-3'-methoxyacetophenone

Direct routes aim to construct the target molecule in a minimal number of steps, often relying on the inherent reactivity and directing effects of substituents on an aromatic ring.

Friedel-Crafts Acylation Strategies for Fluoroanisole Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing a ketone moiety to an aromatic ring. organic-chemistry.org The reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). tamu.edusaskoer.ca The regiochemical outcome is dictated by the electronic and steric effects of the substituents already present on the aromatic substrate.

For the synthesis of this compound, the logical starting material would be 2-fluoroanisole. However, the directing effects of the substituents present a significant challenge. The methoxy (B1213986) group is a powerful activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In the acylation of 2-fluoroanisole, the acetyl group would be directed primarily to the position para to the strongly activating methoxy group, yielding 2'-fluoro-4'-methoxyacetophenone (B1349110) as the major product. smolecule.com Steric hindrance from the existing substituents would further disfavor acylation at the 3-position.

An alternative, the Friedel-Crafts acylation of 3-fluoroanisole (B32098), also presents regioselectivity challenges. The methoxy group directs acylation to its ortho (2- and 6-positions) and para (4-position) sites, while the fluoro group directs to its ortho (2- and 4-positions) and para (6-position) sites. The combined effects would likely lead to a mixture of isomers, including 2-fluoro-4-methoxyacetophenone and 4-fluoro-2-methoxyacetophenone, making the isolation of the desired this compound isomer difficult and inefficient. The high steric requirement of the Lewis acid-acyl chloride complex further complicates substitution between two existing groups. mdma.ch

Table 1: Regioselectivity in Friedel-Crafts Acylation of Anisole Derivatives

| Starting Material | Major Product(s) | Rationale |

| Anisole | 4-Methoxyacetophenone | The para position is electronically favored and sterically less hindered than the ortho position. tamu.edu |

| 2-Fluoroanisole | 2'-Fluoro-4'-methoxyacetophenone | The powerful para-directing effect of the methoxy group dominates. smolecule.com |

| 3-Fluoroanisole | Mixture of isomers (e.g., 2-fluoro-4-methoxyacetophenone) | Competing and reinforcing directing effects of both substituents lead to low regioselectivity for the 2'-fluoro-3'-methoxy isomer. |

Multistep Synthetic Sequences from Precursors

To overcome the regioselectivity issues inherent in direct acylation, multistep syntheses are often employed. These routes build the molecule sequentially, allowing for precise control over the placement of each functional group.

Synthesis from Related Aromatic Nitriles via Grignard Reactions

A reliable method for preparing ketones involves the reaction of an organometallic species, such as a Grignard reagent, with a nitrile. libretexts.org This reaction proceeds via the formation of an intermediate imine salt, which is subsequently hydrolyzed with aqueous acid to yield the desired ketone. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, the precursor 2-fluoro-3-methoxybenzonitrile (B184022) can be treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group adds to the electrophilic carbon of the nitrile, and subsequent acidic workup produces the target acetophenone (B1666503). This method is highly effective as the nitrile group is readily converted to the ketone without affecting the fluoro or methoxy substituents on the aromatic ring. orgsyn.org

Reaction Scheme for Grignard Synthesis

Selective Demethylation Approaches for Substituted Methoxyacetophenones

Another strategic approach involves the selective deprotection of a dimethoxy-substituted precursor. Specifically, the synthesis can commence with 2',3'-dimethoxyacetophenone. It is a well-established principle that a methoxy group positioned ortho to a carbonyl function can be selectively cleaved in the presence of other methoxy groups. ias.ac.in

This selective demethylation is typically achieved using anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) in a solvent like acetonitrile. oup.comgoogle.com The reaction is thought to proceed through a chelated intermediate involving the aluminum halide, the carbonyl oxygen, and the oxygen of the ortho-methoxy group. This proximity facilitates the cleavage of the ortho-methyl group over others on the ring. The resulting product after hydrolysis is the corresponding 2'-hydroxy-3'-methoxyacetophenone, which can be a valuable intermediate or a precursor to the target compound if the hydroxyl group is subsequently modified.

Table 2: Reagents for Selective Demethylation of Ortho-Methoxy Ketones

| Reagent | Solvent | Key Feature | Reference |

| Anhydrous Aluminum Chloride | Acetonitrile | High selectivity for demethylation of methoxy groups ortho to a carbonyl. | ias.ac.in |

| Anhydrous Aluminum Bromide | Acetonitrile | Similar reactivity to AlCl₃, effective for selective cleavage. | oup.com |

| Boron Tribromide (BBr₃) | Dichloromethane | A more general and powerful demethylating agent, often less selective. | google.com |

Regioselective Fluorination Techniques on Acetophenone Scaffolds

The direct introduction of a fluorine atom onto a pre-existing acetophenone scaffold is an attractive but challenging route. This approach would start with 3'-methoxyacetophenone (B145981) and aim to install a fluorine atom at the 2'-position via electrophilic aromatic substitution.

The challenge lies in controlling the regioselectivity. The 3'-methoxy group is an ortho-, para-director, activating the 2'-, 4'-, and 6'-positions. The acetyl group, however, is a meta-director and deactivates the ring. The powerful activating effect of the methoxy group typically dominates, but directing an incoming electrophile (like "F⁺") to the sterically hindered 2'-position, which is ortho to both existing groups, is difficult. Fluorination would be more likely to occur at the less hindered 4'- and 6'-positions.

Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are widely used, but achieving the required regioselectivity in this specific substrate remains a significant synthetic hurdle without a suitable directing group strategy. organic-chemistry.org Therefore, this route is generally less practical compared to the Grignard or demethylation approaches for obtaining a pure sample of this compound.

Catalytic Approaches in the Synthesis of Fluorinated Acetophenones

The development of catalytic methods offers more efficient, milder, and often more selective pathways for the synthesis of complex molecules, including fluorinated acetophenones. These approaches can be broadly categorized into methods that construct the ketone and those that introduce the fluorine atom catalytically.

Several catalytic systems have been developed for Friedel-Crafts acylation that aim to replace stoichiometric and moisture-sensitive Lewis acids like AlCl₃. These include metal triflates (e.g., Cu(OTf)₂) in ionic liquids, which can enhance reaction rates and regioselectivity while allowing for catalyst recycling. liv.ac.uk Heterogeneous catalysts, such as specifically prepared tin(IV) oxide (SnO₂) nanosheets, have also been shown to effectively catalyze Friedel-Crafts acylation with high regioselectivity. nih.gov

For the introduction of fluorine, catalytic methods are also emerging. For instance, α-fluoro ketones can be synthesized from allylic alcohols using an iridium catalyst ([Cp*IrCl₂]₂) that first isomerizes the alcohol to an enolate, which is then trapped by an electrophilic fluorine source like Selectfluor®. organic-chemistry.org While this specific method generates an α-fluoro ketone, the principle of catalytic generation of a reactive intermediate for subsequent fluorination is a key area of research. Other processes include the isomerization of fluorinated epoxides into fluoroketones using catalysts such as aluminum chlorofluoride. google.com These catalytic strategies represent the forefront of synthetic methodology and hold promise for the future production of highly substituted fluorinated aromatic compounds. nih.govsioc-journal.cn

Hypervalent Iodine Catalysis in α-Fluorination of Acetophenone Derivatives

A significant advancement in the synthesis of α-fluoroketone derivatives involves the use of hypervalent iodine reagents. organic-chemistry.orgnih.gov This method provides a direct route for the α-fluorination of acetophenone derivatives under mild conditions. organic-chemistry.orgnih.gov The reaction typically employs iodosylarenes in combination with a triethylamine-hydrogen fluoride (B91410) complex (TEA·5HF). organic-chemistry.orgnih.gov Researchers have found that this approach overcomes common challenges in fluorination, such as the need for harsh conditions or specialized equipment. organic-chemistry.org

The optimized conditions often involve reacting the acetophenone substrate with an iodosylarene like p-iodosyltoluene and TEA·5HF in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, for instance, 60°C. organic-chemistry.org A key advantage of this technique is its high selectivity for monofluorination, as the introduction of the first fluorine atom deactivates the enol, preventing double fluorination. organic-chemistry.org The reaction mechanism is believed to proceed through the enolization of the acetophenone, which is then attacked by a fluoride ion. organic-chemistry.org This methodology has proven effective for a range of monocarbonyl compounds, including various acetophenone derivatives, with yields reaching up to 84%. organic-chemistry.org

Table 1: Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives

This table summarizes typical reaction components and outcomes for the α-fluorination of acetophenone derivatives using hypervalent iodine catalysis.

| Component | Role/Type | Example | Reference |

|---|---|---|---|

| Substrate | Ketone | Acetophenone Derivatives | organic-chemistry.org |

| Iodine Reagent | Promoter | Iodosylarenes (e.g., p-iodosyltoluene) | organic-chemistry.orgmdpi.com |

| Fluorine Source | Nucleophile | Triethylamine·HF Complex (TEA·5HF) | organic-chemistry.orgnih.gov |

| Solvent | Reaction Medium | 1,2-dichloroethane (DCE) | organic-chemistry.org |

Photochemical Catalyst-Free C-H Bond Fluorination

An alternative, catalyst-free approach to fluorination involves leveraging photochemical energy. dp.techchemrxiv.orgchemrxiv.org This method allows for the direct fluorination of benzylic C-H bonds in aryl alkyl ketones using an electrophilic fluorine source, such as Selectfluor, under UV-A irradiation. dp.techchemrxiv.org A significant feature of this strategy is that many organic molecules, including aromatic ketones, can act as both hydrogen atom transfer (HAT) donors and photo-HAT-acceptors, eliminating the need for an external catalyst. dp.techchemrxiv.org

The reaction is typically performed in a solvent like acetonitrile, where the substrate is irradiated in the presence of a Selectfluor-based reagent. chemrxiv.org One of the practical aspects of this method is the ability to control the degree of fluorination; the selective formation of mono- or difluorinated products can be managed by adjusting the excess of the fluorinating agent. chemrxiv.orgchemrxiv.org Furthermore, this protocol has been successfully applied to the late-stage fluorination of complex molecules. chemrxiv.org Kinetic studies have indicated that the reaction follows zero-order kinetics, suggesting that the light flux is the rate-limiting factor. chemrxiv.org

Organocatalytic and Transition-Metal-Catalyzed Fluorination Strategies

The field of fluorination has been greatly influenced by both organocatalytic and transition-metal-catalyzed methods, which offer pathways for asymmetric and selective C-F bond formation. researchgate.netnih.gov

Organocatalysis has emerged as a powerful tool for enantioselective fluorination. Chiral organocatalysts, such as those derived from β,β-diaryl serine, can facilitate the asymmetric fluorination of carbonyl compounds, providing products with quaternary stereocenters in high enantioselectivities. researchgate.netmdpi.com For instance, the α-fluorination of β-diketones has been achieved with high yields and enantiomeric excess using a β,β-diaryl serine catalyst in the presence of Selectfluor. mdpi.com

Transition-metal catalysis offers a complementary set of strategies. Metals like palladium, copper, silver, and iron are commonly employed. nih.govbeilstein-journals.org Palladium catalysts, for example, have been used for the C-H fluorination of aromatic compounds at room temperature with mild electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). nih.gov One proposed mechanism involves the formation of a reactive Pd(IV)-F electrophile that can fluorinate weakly nucleophilic arenes. nih.gov Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids provides another route to alkyl fluorides under mild, aqueous conditions. nih.gov These catalytic systems are crucial for expanding the scope of fluorination reactions, enabling the functionalization of a wider range of substrates under more efficient conditions. nih.govnih.gov

Preparation of Related Fluorinated Acetophenone Building Blocks

The synthesis of fluorinated acetophenones often relies on the preparation of versatile, fluorinated intermediates.

Synthesis of Fluorinated Acyl Meldrum's Acid Derivatives as Intermediates

Fluorinated acyl Meldrum's acid derivatives serve as highly useful intermediates for producing a variety of fluorinated compounds, including fluoroacetophenones. researchgate.networktribe.com These building blocks are typically synthesized through the electrophilic fluorination of the corresponding phenacyl Meldrum's acid substrates. researchgate.networktribe.com The fluorinating agent used in this process is often Selectfluor. researchgate.networktribe.com

Once the selectively fluorinated acyl Meldrum's acid is obtained, it can be readily converted into different products in a single step. worktribe.com For example, reaction with water leads to the formation of the corresponding fluoroacetophenone. researchgate.networktribe.com This versatility makes fluorinated acyl Meldrum's acid a valuable scaffold in organofluorine chemistry, providing straightforward access to important fluorinated structures. worktribe.comgoogle.com

Bromination Routes to Halogenated Methoxyacetophenones

In addition to fluorination, bromination of methoxyacetophenones is a key transformation for creating halogenated intermediates. The α-bromination of carbonyl compounds is a fundamental reaction, though achieving high selectivity can be challenging. researchgate.net For methoxyacetophenones, reagents like N-bromosuccinimide (NBS) are commonly used as the bromine source. researchgate.net

The regioselectivity of the bromination can be influenced by the reaction conditions. For instance, the α-bromination of 2-methoxyacetophenone (B1211565) can be achieved using NBS in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). researchgate.net However, for methoxy-substituted aromatic ketones, ring bromination can occur as a competing reaction, particularly in the presence of water. researchgate.net In some cases, visible-light photoredox catalysis using an organic dye like erythrosine B can be employed to activate NBS under non-acidic conditions, allowing for efficient bromination of the aromatic ring on substrates like 4'-methoxyacetophenone (B371526) with no observed bromination at the alpha position. acs.org

Development of Solvent-Economical Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and solvent-economical synthetic methods. rbattalcollege.org For photochemical reactions, solvent economy can be improved by using reagents with higher solubility. For example, in the catalyst-free photochemical fluorination of aryl alkyl ketones, an analog of Selectfluor, F-TEDA-TFSI, has been proposed due to its much greater solubility in acetonitrile, which reduces the large volumes of solvent required for scaling up. chemrxiv.orgchemrxiv.org

Another approach involves performing reactions under solvent-free conditions. rbattalcollege.orgresearchgate.net For instance, the Claisen-Schmidt condensation to form chalcones, which are related to acetophenones, can be carried out by simply grinding the reactants (an aldehyde and a ketone) with a solid base like potassium hydroxide (B78521). rbattalcollege.org This solvent-free grinding technique has been shown to be efficient, simple, and can result in excellent yields with short reaction times. rbattalcollege.org The use of fluorinated solvents like 2,2,2-trifluoroethanol (B45653) has also been explored as a greener alternative in other reaction types, sometimes leading to higher yields and shorter reaction times compared to conventional organic solvents. frontiersin.org

Table 2: Mentioned Compound Names

| Compound Name | Role/Context |

|---|---|

| This compound | Target Compound |

| Acetophenone | Substrate |

| α-Fluoroketone | Product Class |

| Iodosylarenes | Reagent |

| p-Iodotoluene | Reagent Example |

| Triethylamine-hydrogen fluoride complex (TEA·5HF) | Reagent |

| 1,2-Dichloroethane (DCE) | Solvent |

| Selectfluor (F-TEDA-BF4) | Reagent |

| Acetonitrile | Solvent |

| F-TEDA-TFSI | Reagent |

| N-fluorobenzenesulfonimide (NFSI) | Reagent |

| β,β-Diaryl serine | Organocatalyst |

| β-Diketones | Substrate Class |

| Meldrum's Acid | Reagent |

| Phenacyl Meldrum's Acid | Intermediate |

| Fluoroacetophenone | Product Class |

| N-Bromosuccinimide (NBS) | Reagent |

| 2-Methoxyacetophenone | Substrate |

| p-Toluenesulfonic acid (p-TSA) | Catalyst |

| 4'-Methoxyacetophenone | Substrate |

| Erythrosine B | Photocatalyst |

| Potassium hydroxide | Base/Catalyst |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 3 Methoxyacetophenone

Condensation Reactions Involving 2'-Fluoro-3'-methoxyacetophenone

This compound is a versatile building block in organic synthesis, readily participating in various condensation reactions to form more complex molecular architectures. These reactions primarily involve the activation of the acetyl group, enabling the formation of new carbon-carbon bonds.

Claisen-Schmidt Aldol (B89426) Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. jst.go.jpsapub.orgyoutube.com In the context of this compound, it serves as the ketone component, reacting with various benzaldehydes to yield a diverse array of chalcone derivatives. ossila.com

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695). youtube.com The base deprotonates the α-carbon of the acetophenone (B1666503), generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone. sapub.org The general scheme for this reaction is depicted below:

Reaction Scheme:

this compound + Substituted Benzaldehyde → Chalcone Derivative + H₂O

The choice of base and reaction conditions can influence the yield and purity of the resulting chalcone. For instance, studies have explored the use of different bases like lithium hydroxide (LiOH), barium hydroxide (Ba(OH)₂), and magnesium hydroxide (Mg(OH)₂) to optimize the synthesis of specific chalcone derivatives. nih.gov

The synthesized chalcones from this compound are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrazoles. ossila.comimist.ma

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Ketone | Aldehyde | Base | Solvent | Product |

| This compound | Isovanillin | LiOH | Methanol | (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one nih.gov |

| 3-Fluoro-4-methoxy acetophenone | Various aromatic aldehydes | NaOH/KOH | Ethanol | Chalcones (2a-f) imist.ma |

| Acetophenone | o, m, p-fluorobenzaldehyde | NaOH | Ethanol | Fluorine-substituted chalcones sapub.org |

Mannich Reactions for β-Amino-Carbonyl Compound Formation

This compound is also a key substrate in the Mannich reaction, a three-component condensation involving an active hydrogen compound (the ketone), formaldehyde (B43269), and a primary or secondary amine. ossila.comnih.govorganic-chemistry.org This reaction leads to the formation of β-amino-carbonyl compounds, commonly known as Mannich bases. ossila.com

The reaction proceeds via the formation of an iminium ion from the reaction of formaldehyde and the amine. The enol form of this compound then attacks the iminium ion, resulting in the aminoalkylation of the ketone. nih.gov

General Reaction:

this compound + Formaldehyde + Secondary Amine → β-Amino-ketone (Mannich Base)

The resulting Mannich bases are important synthetic intermediates and have been investigated for their potential biological activities. mdpi.com The nature of the amine component can be varied to produce a library of Mannich bases with different substituents. nih.gov

Cyclization Reactions and Heterocycle Formation

The derivatives of this compound, particularly the chalcones, are excellent precursors for the synthesis of various heterocyclic compounds through cyclization reactions.

Synthesis of Pyrazole (B372694) Derivatives from Chalcone Intermediates

Chalcones derived from this compound readily undergo cyclization with hydrazine (B178648) and its derivatives to form pyrazolines, a class of five-membered nitrogen-containing heterocycles. thepharmajournal.comchim.it These pyrazolines can then be oxidized to the corresponding pyrazoles. chim.it

The reaction typically involves refluxing the chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol or acetic acid. imist.mathepharmajournal.com The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. chim.it

For example, chalcones prepared from the condensation of 3-fluoro-4-methoxy acetophenone with different aromatic aldehydes have been successfully converted to 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives by reacting them with phenyl hydrazine hydrate. imist.ma These pyrazole derivatives are of interest due to their potential pharmacological activities. imist.mathepharmajournal.com

Table 2: Synthesis of Pyrazole Derivatives

| Chalcone Intermediate | Reagent | Product |

| Chalcones (2a-f) from 3-fluoro-4-methoxy acetophenone imist.ma | Phenyl hydrazine hydrate or substituted phenyl hydrazine | 1,3,5-triaryl-4,5-dihydro-1H-pyrazole (3a-p) imist.ma |

| α,β-unsaturated carbonyls (chalcone) thepharmajournal.com | Hydrazine and substituted hydrazines | Pyrazoline derivatives thepharmajournal.com |

Formation of Fluorinated Keto Esters, Diketones, and Pyran-4-ones

The reactivity of this compound extends to the formation of other important chemical entities such as fluorinated keto esters and diketones. While specific examples directly starting from this compound are not extensively detailed in the provided context, general synthetic routes to these classes of compounds are well-established. For instance, fluorinated β-keto esters can be prepared through the Claisen condensation of a fluorinated ester with a ketone, or by reacting a polyfluoroacid anhydride (B1165640) or chloride with a carboxylic acid chloride in the presence of a tertiary amine. google.comgoogle.com

Furthermore, cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of pyran-4-ones. For instance, the intramolecular condensation of 2'-hydroxyacetophenone (B8834) derivatives can yield chromones (benzopyran-4-ones). ijrpc.com

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Investigation of Reaction Intermediates and Transition States

Reaction mechanisms are elucidated through the study of intermediates and transition states. youtube.commasterorganicchemistry.com In electrophilic aromatic substitution, the reaction proceeds through a high-energy carbocation intermediate known as a σ-complex or arenium ion. researchgate.net The stability of this intermediate determines the reaction rate and regioselectivity. researchgate.net For fluoromethoxyacetophenones, the relative stability of the possible arenium ions dictates the position of substitution.

In nucleophilic substitution reactions, the nature of the transition state is critical. For Sₙ2 reactions, a five-coordinate transition state is involved. masterorganicchemistry.com The presence of fluorine substituents can influence the energy of this transition state through electrostatic interactions. researchgate.net

Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways and calculate the energies of intermediates and transition states. researchgate.net These studies provide valuable insights into the factors controlling reactivity and selectivity. For example, DFT studies have been used to verify the role of certain catalysts in stabilizing transition states and accelerating reactions. researchgate.net

Understanding Selectivity in Fluorination and Functionalization

Achieving selectivity in the fluorination and functionalization of complex molecules like this compound is a significant synthetic challenge. ucl.ac.uk The directing effects of the existing substituents play a primary role in determining the site of further functionalization. chemistry.coach

In the context of fluorination, late-stage C-H fluorination is an attractive strategy for introducing fluorine into bioactive molecules. nih.gov Photoredox catalysis has emerged as a powerful tool for direct arene C-H fluorination with fluoride (B91410) ions. nih.gov The selectivity of these reactions is often governed by the electrophilicity of the different C-H bonds in the substrate. nih.gov

For other functionalization reactions, such as palladium-catalyzed cross-coupling reactions, the choice of catalyst and reaction conditions is crucial for controlling selectivity. umanitoba.ca These reactions allow for the specific installation of various functional groups at different positions on the aromatic ring. umanitoba.ca

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 Fluoro 3 Methoxyacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be determined.

Elucidation of Molecular Structure through ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

While a complete, assigned experimental spectrum for 2'-fluoro-3'-methoxyacetophenone is not publicly documented, the expected spectral features can be predicted based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the acetyl, methoxy (B1213986), and aromatic protons. The methyl protons of the acetyl group (CH₃) would appear as a singlet, typically in the downfield region around 2.6 ppm. The methoxy group (OCH₃) protons would also present as a singlet, generally between 3.8 and 4.0 ppm. The three aromatic protons on the substituted ring would appear as complex multiplets, with their chemical shifts and splitting patterns dictated by their position relative to the electron-withdrawing acetyl and fluorine groups and the electron-donating methoxy group. The fluorine atom will introduce additional complexity through hydrogen-fluorine (H-F) coupling over multiple bonds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (typically >195 ppm). The methyl carbon of the acetyl group would be found in the aliphatic region (~26-32 ppm), while the methoxy carbon would appear around 55-60 ppm. The six aromatic carbons would have signals in the range of approximately 110-160 ppm, with their exact shifts influenced by the attached substituents and by carbon-fluorine (C-F) coupling.

In studies of structurally similar 2'-fluoroacetophenone (B1202908) derivatives, through-space spin-spin couplings between the fluorine atom and the acetyl group's protons (⁵JHF) and carbon (⁴JCF) have been observed. nih.govacs.org These couplings provide definitive evidence for the conformational preference of the acetyl group, which tends to adopt an s-trans conformation where the carbonyl oxygen is oriented away from the fluorine atom to minimize steric and electronic repulsion. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| Acetyl Protons | ¹H | ~2.6 | Singlet (s) or Doublet (d) | May show a small coupling to fluorine (⁵JHF). |

| Methoxy Protons | ¹H | ~3.9 | Singlet (s) | |

| Aromatic Protons | ¹H | ~6.8 - 7.5 | Multiplets (m) | Complex splitting due to H-H and H-F couplings. |

| Carbonyl Carbon | ¹³C | >195 | Singlet (s) or Doublet (d) | May show coupling to fluorine (³JCF). |

| Acetyl Carbon | ¹³C | ~26 - 32 | Singlet (s) or Doublet (d) | May show coupling to fluorine (⁴JCF). |

| Methoxy Carbon | ¹³C | ~55 - 60 | Singlet (s) | |

| Aromatic Carbons | ¹³C | ~110 - 160 | Doublets (d) or Singlets (s) | Carbons will show C-F coupling depending on proximity to fluorine. |

Note: This table represents predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical Assignments (if applicable to derivatives)

As this compound is an achiral molecule, it does not have stereoisomers, and thus techniques for stereochemical assignment are not applicable. However, should chiral derivatives be synthesized, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be essential. NOESY experiments detect through-space interactions between protons that are close to each other, allowing for the determination of relative stereochemistry. To date, no such studies on derivatives of this compound have been reported in the literature. chemicalbook.com

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes, such as stretching and bending. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

While specific experimental IR and Raman spectra for this compound are not found in surveyed spectral databases, the expected absorption and scattering bands can be predicted.

An IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) group stretch, typically observed in the region of 1680-1700 cm⁻¹. The spectrum would also show characteristic stretches for the aromatic C=C bonds (approx. 1450-1600 cm⁻¹), the C-O-C ether linkage (around 1050-1250 cm⁻¹), and the C-F bond (approx. 1000-1350 cm⁻¹). The presence of these key bands would confirm the molecular structure.

Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, it often produces a weaker Raman signal. Conversely, the non-polar aromatic ring C=C vibrations often result in strong Raman scattering bands. chemicalbook.com

Correlation of Vibrational Modes with Molecular Structure

A detailed assignment of every peak in a vibrational spectrum requires correlating the observed frequencies with specific molecular motions. This is most accurately achieved by comparing experimental spectra with theoretical frequencies calculated using computational methods. For instance, the precise frequency of the C=O stretch can be influenced by conjugation with the aromatic ring and the electronic effects of the fluoro and methoxy substituents. Without experimental data or a dedicated computational study for this compound, a definitive correlation is not possible.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium | Medium |

| C=O Stretch | Ketone | 1680 - 1700 | Strong | Medium/Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | Ether | 1200 - 1275 | Strong | Medium |

| C-O-C Symmetric Stretch | Ether | 1020 - 1075 | Medium | Strong |

| C-F Stretch | Fluoroaromatic | 1000 - 1350 | Strong | Medium |

Note: This table is a guide to expected frequencies. The actual peak positions and intensities depend on the complete molecular structure and sample phase.

High-Level Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for modern chemical research. researchgate.net They allow for the prediction of molecular geometries, electronic properties, and spectroscopic parameters from first principles.

For this compound, DFT calculations could be employed to:

Determine the most stable three-dimensional conformation of the molecule, including the orientation of the acetyl and methoxy groups.

Calculate theoretical ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated values, when compared to experimental data, can aid in the definitive assignment of complex spectra.

Predict the vibrational frequencies (IR and Raman). Comparing these theoretical frequencies with experimental spectra helps to assign the observed bands to specific molecular vibrations.

Studies on similar molecules, such as other fluoro-substituted acetophenones, have successfully used DFT calculations to corroborate experimental findings, particularly regarding conformational preferences and through-space NMR coupling. nih.govacs.org Although no specific computational studies focused solely on this compound are available in the current literature, this methodology remains the standard approach for gaining a deeper theoretical understanding of its properties.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule, and to calculate various energetic properties. The core principle of DFT is to use the electron density, a function of only three spatial coordinates, to determine the properties of the system, rather than the more complex many-electron wavefunction.

For this compound, a DFT study would begin by defining an initial molecular structure. An optimization calculation would then be performed to find the minimum energy conformation. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The presence of the acetyl group introduces a key dihedral angle with respect to the phenyl ring. DFT calculations on para-substituted acetophenones have shown that the planar conformer, where the heavy atoms of the acetyl group lie in the same plane as the phenyl ring, is the most stable. researchgate.net The energy barrier to internal rotation of the acetyl group is influenced by the electronic nature of the substituents on the ring. researchgate.net

In the case of this compound, the optimized geometry would reveal the precise bond lengths (e.g., C=O, C-C, C-F, C-O), bond angles (e.g., C-C-O), and the dihedral angle between the acetyl group and the aromatic ring. The fluorine and methoxy substituents at the ortho and meta positions, respectively, would influence the electronic distribution and steric environment, which in turn affects the final geometry and energetics. For example, a DFT study on meta-substituted acetophenones using the B3LYP/6-31+G(d,p) method investigated how substituents like -OCH3 affect the energetic properties and aromaticity of the ring. asianpubs.org

The results of such a calculation for this compound would provide fundamental data on its structural and energetic properties, forming a basis for further computational analysis.

Ab Initio and Semi-Empirical Molecular Orbital Calculations for Electronic Properties

Ab initio and semi-empirical molecular orbital calculations are two major classes of quantum chemistry methods used to study the electronic properties of molecules.

Ab initio (Latin for "from the beginning") methods derive properties directly from first principles of quantum mechanics without using experimental data beyond fundamental physical constants. smu.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous mathematical approximation of the molecular system. smu.edu They are generally more accurate but also computationally more demanding than other methods. smu.edu Ab initio calculations have been used to study various acetophenone (B1666503) derivatives to determine preferred conformations and understand electronic interactions. researchgate.nettandfonline.com For this compound, ab initio calculations at a level like HF/6-31G** could determine its preferred conformation and provide insights into the electronic interactions between the acetyl, fluoro, and methoxy groups. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations. smu.edu Methods like AM1 and PM3 consider only valence electrons and use approximations, making them computationally much faster. smu.edu This speed allows for the study of larger molecules. However, their accuracy is dependent on the parameterization and they are less reliable for molecules that are dissimilar to those in the training data set. smu.edu Semi-empirical methods have been used in collaborative student experiments to calculate Lowest Unoccupied Molecular Orbital (LUMO) energies and bond-stretching frequencies for a series of ring-substituted acetophenones, correlating these with experimental data. chemeducator.org

For this compound, these methods would be used to calculate key electronic properties such as ionization potential, electron affinity, and dipole moment. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules and external fields.

Analysis of Molecular Electrostatic Potential Surfaces (MEPs) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge (a proton). It is mapped onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com

MEP analysis is instrumental in identifying reactive sites for electrophilic and nucleophilic reactions, understanding hydrogen bonding interactions, and studying biological recognition processes. tandfonline.com For substituted acetophenones, the MEP surface clearly shows the most negative potential localized around the carbonyl oxygen atom, confirming it as the primary site for electrophilic attack and protonation. tandfonline.comsemanticscholar.org Studies on various substituted aromatic compounds have demonstrated that the MEP's most negative potential value (Vmin) is a key descriptor for evaluating electronic effects. researchgate.net

For this compound, an MEP analysis would reveal:

Negative Potential Regions: The most negative region (red) would be concentrated on the carbonyl oxygen atom, highlighting its role as a Lewis base and hydrogen bond acceptor. The oxygen of the methoxy group would also exhibit a negative potential, though likely less intense than the carbonyl oxygen. The fluorine atom, despite its high electronegativity, often shows a slightly positive or near-neutral potential on its outer surface in aromatic systems.

Positive Potential Regions: Positive regions (blue) would be located around the hydrogen atoms, particularly the methyl protons of the acetyl group and the aromatic protons.

From the MEP and other electronic properties derived from DFT calculations, various reactivity descriptors can be calculated. These descriptors quantify the reactivity of a molecule based on concepts from conceptual DFT. Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

These descriptors have been calculated for other substituted acetophenones to understand their reactivity and potential biological activity. asianpubs.orgsemanticscholar.org For this compound, these values would provide a quantitative measure of its stability and reactivity profile.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. scispace.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. scispace.com

For aromatic carbonyl compounds like this compound, the HOMO and LUMO are typically π-type orbitals distributed over the aromatic ring and the carbonyl group.

HOMO: The HOMO is generally localized over the methoxy-substituted benzene (B151609) ring, as the methoxy group is an electron-donating group that raises the energy of the π-orbitals.

LUMO: The LUMO is usually centered on the acetyl group and the aromatic ring, possessing significant π* anti-bonding character. The electron-withdrawing nature of the carbonyl group lowers the energy of this orbital.

Computational studies on substituted acetophenones confirm that electronic transitions, such as UV/Vis absorption, are often dominated by the HOMO→LUMO transition. scispace.comrsc.org The energy of this transition is directly related to the HOMO-LUMO gap. A smaller gap results in a bathochromic (red) shift in the absorption spectrum. rsc.org

In a study of 3-(Trifluoromethyl)acetophenone, the HOMO-LUMO analysis was performed to explain the charge transfer within the molecule. semanticscholar.org Similarly, for this compound, FMO analysis would provide:

Visualization of Orbitals: The spatial distribution of the HOMO and LUMO, indicating the regions involved in electron donation and acceptance.

Energy Levels: The specific energy values for the HOMO and LUMO.

HOMO-LUMO Gap (ΔE): A quantitative measure of the molecule's electronic stability and the energy required for its lowest electronic excitation.

This information is crucial for predicting the molecule's behavior in photochemical reactions, its electronic absorption spectrum, and its potential as an electron donor or acceptor in charge-transfer processes.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability. The methoxy group is expected to raise this value compared to unsubstituted acetophenone. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability. The acetyl and fluoro groups are expected to lower this value. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Correlates with chemical stability and the energy of the lowest electronic transition (UV/Vis absorption). A smaller gap suggests higher reactivity. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a reliable approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable due to the large chemical shift range and sensitivity of fluorine to its electronic environment. nih.gov Studies have shown that DFT calculations can predict ¹⁹F shifts with high accuracy, often with a maximum deviation of only a few ppm, which is sufficient to distinguish between different fluorine environments in a multi-fluorinated molecule. nih.gov A ¹⁹F NMR study on the biological oxidation of various fluorinated acetophenones demonstrated the technique's utility in monitoring chemical conversions. nih.gov

For this compound, GIAO/DFT calculations would predict:

¹H NMR shifts: For the aromatic protons, the methyl protons of the acetyl group, and the methyl protons of the methoxy group.

¹³C NMR shifts: For all carbon atoms in the molecule.

¹⁹F NMR shift: For the fluorine atom at the 2'-position.

These predicted spectra can be directly compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. DFT calculations are used to compute the harmonic vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nist.gov

A detailed vibrational analysis was performed for 3-(Trifluoromethyl)acetophenone using DFT, where calculated wavenumbers were compared to experimental FT-IR and FT-Raman spectra. semanticscholar.org For this compound, a similar analysis would yield a set of predicted vibrational modes, including:

C=O stretching of the carbonyl group (typically a strong band in the IR spectrum around 1680 cm⁻¹).

C-H stretching of the aromatic and methyl groups.

C-O and C-F stretching vibrations.

Aromatic ring breathing and puckering modes.

The predicted vibrational spectrum serves as a valuable guide for assigning the bands observed in experimental IR and Raman spectra.

| Spectroscopic Parameter | Computational Method | Expected Information for this compound |

| ¹H, ¹³C, ¹⁹F NMR Shifts | GIAO / DFT (e.g., B3LYP/6-311+G(2d,p)) | Predicted chemical shifts for all magnetic nuclei to aid in spectral assignment and structure confirmation. |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Predicted IR and Raman active vibrational modes, including characteristic C=O, C-O, and C-F stretching frequencies. |

Studies of Intersystem Crossing Mechanisms and Excited State Dynamics

The photophysical and photochemical behavior of aromatic ketones like acetophenone is governed by their complex excited-state dynamics. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁ or S₂). From here, it can undergo several competing processes, including fluorescence, internal conversion (IC) to a lower singlet state, or intersystem crossing (ISC) to a triplet state (Tₙ). caltech.edu For acetophenone and its derivatives, ISC is often a highly efficient and rapid process, which is why they typically exhibit very weak or no fluorescence but are strong phosphorescent emitters and effective photosensitizers. caltech.educolostate.edu

The rates and efficiencies of these processes are determined by the energies and characters of the involved excited states (e.g., nπ* vs. ππ*) and the strength of the spin-orbit coupling between them. Computational methods, particularly time-dependent DFT (TD-DFT) and ab initio methods like CASSCF, are used to map the potential energy surfaces of the excited states. vu.lt These maps help to identify the pathways for relaxation, including conical intersections (points where potential energy surfaces cross) that facilitate ultra-fast internal conversion and the specific mechanisms of intersystem crossing.

Studies on acetophenone have shown that excitation to the S₂(ππ) state is followed by ultrafast internal conversion (<200 fs) to the S₁(nπ) state, which then undergoes intersystem crossing to the triplet manifold in a few picoseconds. caltech.edunih.gov The presence of substituents on the aromatic ring can significantly alter these dynamics. For this compound, computational studies would aim to:

Calculate the vertical excitation energies and characters of the low-lying singlet and triplet states (S₁, S₂, T₁, T₂).

Optimize the geometries of these key excited states to understand the structural changes upon excitation.

Locate minimum energy crossing points (MECPs) between singlet and triplet potential energy surfaces to identify the most probable ISC pathways.

Calculate spin-orbit coupling matrix elements to estimate the rates of ISC.

The fluorine atom, being a heavy atom relative to hydrogen, could potentially enhance spin-orbit coupling and increase the ISC rate. The methoxy group, being electron-donating, will affect the relative energies of the nπ* and ππ* states, which is a critical factor in determining the dominant decay pathways. Understanding these dynamics is crucial for applications in photochemistry and materials science. researchgate.net

Structural and Intermolecular Interaction Studies

While computational methods provide deep insights into the properties of an isolated molecule, understanding its behavior in a condensed phase requires studying its crystal structure and intermolecular interactions. X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and the packing of molecules.

For this compound, which is a solid at room temperature, a single-crystal X-ray diffraction study would provide invaluable information. sigmaaldrich.com The resulting crystal structure would experimentally confirm the molecular geometry predicted by DFT calculations. More importantly, it would reveal the nature of the intermolecular interactions that hold the molecules together in the crystal lattice.

These interactions are likely to include:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. Weak hydrogen bonds are expected to form between this oxygen and the aromatic or methyl C-H groups of neighboring molecules. These interactions are often the dominant force in directing the crystal packing of similar ketones.

π-π Stacking: The aromatic rings may engage in offset π-stacking interactions, where the electron-rich π system of one ring interacts favorably with the electron-poor σ-framework of an adjacent ring.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar carbonyl and methoxy groups. These dipoles will align in the crystal to maximize attractive interactions.

Computational methods can complement experimental findings by quantifying the energies of these non-covalent interactions using techniques like Symmetry-Adapted Perturbation Theory (SAPT) or through the analysis of the electron density using the Quantum Theory of Atoms in Molecules (QTAIM). Understanding these interactions is critical for predicting material properties such as melting point, solubility, and polymorphism.

X-ray Crystallography of Derivatives for Solid-State Structures

A comprehensive investigation into a series of 2'-fluoro-substituted acetophenone derivatives revealed a consistent and overwhelming preference for the s-trans conformation in the solid state. nih.gov In this conformation, the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C1-C7 bond (the bond connecting the phenyl ring to the acetyl group), minimizing steric and electrostatic repulsion. nih.gov

For instance, the X-ray crystallographic analysis of two specific derivatives, 2'-fluoro-α-methoxyacetophenone (where a methoxy group is at the α-position of the acetyl group) and 2'-fluoro-α-(methylthio)acetophenone (with a methylthio group at the α-position), confirmed the exclusive presence of the s-trans conformer in the crystal lattice. nih.gov The key structural parameters from these analyses are summarized below.

| Compound | Conformation | Hα–F Internuclear Distance (Å) | Cα–F Internuclear Distance (Å) |

|---|---|---|---|

| 2'-fluoro-α-methoxyacetophenone | s-trans | 2.39 | 2.77 |

| 2'-fluoro-α-(methylthio)acetophenone | s-trans | 2.48 | 2.74 |

These experimentally determined internuclear distances are notably shorter than the sum of the van der Waals radii of the respective atoms (H and F; C and F), indicating a significant through-space interaction. nih.gov The near coplanarity of the benzene ring and the carbonyl group in the s-trans conformation facilitates this proximity. nih.gov This conformational lock, driven by the minimization of repulsive forces between the electronegative fluorine and oxygen atoms, is a critical feature of the solid-state structure of these types of compounds. nih.gov

Computational Modeling of Molecular Interactions and Solvation Effects

Computational chemistry provides a powerful lens to complement experimental findings, offering a deeper understanding of molecular structure, stability, and the influence of the surrounding environment. For this compound and its analogs, computational models have been employed to investigate conformational preferences, electronic properties, and the effects of solvents on their behavior.

Conformational Analysis:

Density Functional Theory (DFT) calculations have been instrumental in corroborating the experimental observations from X-ray crystallography. For a range of 2'-fluoro-substituted acetophenone derivatives, DFT calculations consistently predict that the s-trans conformer is significantly more stable than the s-cis conformer (where the carbonyl oxygen and fluorine are on the same side). nih.gov The energy difference is substantial enough to suggest that these molecules exist almost exclusively as the s-trans conformer in solution. nih.gov This preference is attributed to the strong electrostatic repulsion between the partially negatively charged fluorine and oxygen atoms in the s-cis arrangement. nih.gov

Molecular Interactions and Electronic Properties:

The electronic nature of the substituents and their positions on the phenyl ring dictate the molecule's reactivity and intermolecular interactions. Computational studies on substituted acetophenones have explored how different functional groups influence properties such as rotational barriers and dipole moments. researchgate.net For instance, the barrier to internal rotation of the acetyl group is influenced by the electron-donating or electron-withdrawing nature of the substituents, which in turn affects the double bond character of the phenyl-acetyl bond. researchgate.net

Solvation Effects:

The behavior of a molecule can change dramatically in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. researchgate.net Studies on substituted acetophenones have shown that the polarity of the solvent can influence conformational stability and spectroscopic properties. researchgate.netrsc.org

For example, the magnitudes of through-space spin-spin coupling constants between the α-proton/carbon and the fluorine atom in 2'-fluoroacetophenone derivatives show a linear correlation with the dielectric constant of the solvent. nih.gov This indicates that the solvent's polarity can subtly influence the molecule's geometry and electronic distribution.

Linear solvation energy relationship (LSER) analyses have also been applied to substituted acetophenones to dissect the contributions of different solvent properties (dipolarity/polarizability, acidity, basicity) to changes in their spectroscopic signals, such as UV/Vis absorption and emission maxima. rsc.org While the absorption spectra of some substituted acetophenones are not significantly affected by the solvent, their emission spectra can be highly sensitive to the solvent environment, a phenomenon known as fluorosolvatochromism. rsc.org This sensitivity is primarily driven by the solvent's dipolarity and polarizability. rsc.org

| Study Type | Methodology | Key Findings | Relevant Compounds |

|---|---|---|---|

| Conformational Analysis | DFT | The s-trans conformer is significantly more stable than the s-cis conformer due to electrostatic repulsion. nih.gov | 2'-Fluoroacetophenone derivatives nih.gov |

| Solvation Effects | PCM, Onsager Model | Solvent polarity influences rotational barriers and dipole moments. researchgate.net | para-Substituted acetophenones researchgate.net |

| Spectroscopic Shifts | LSER | Emission spectra are strongly dependent on solvent dipolarity/polarizability. rsc.org | Furanyl- and thiophenyl-substituted acetophenones rsc.org |

| Conformational Dynamics | NMR and DFT | The magnitude of through-space Hα–F and Cα–F coupling constants correlates with the solvent's dielectric constant. nih.gov | 2'-Fluoroacetophenone derivatives nih.gov |

Role As a Building Block in Complex Molecular Synthesis

Applications in Advanced Organic Synthesis

The structural features of 2'-fluoro-3'-methoxyacetophenone, namely the acetyl, fluoro, and methoxy (B1213986) groups, offer multiple reactive sites for chemical modification. This allows for its incorporation into a wide array of complex organic molecules through various synthetic strategies.

Design and Synthesis of Complex Organic Architectures

This compound is utilized as a starting material in the creation of complex organic molecules. chemimpex.com Its derivatives are employed in the synthesis of more intricate structures, highlighting its role as a foundational component in multi-step synthetic processes. ontosight.ai

A significant application of fluorinated acetophenones is in the synthesis of chromones, a class of oxygen-containing heterocyclic compounds. organic-chemistry.orgijrpc.com Research has demonstrated that 2-fluoroacetophenones can be readily transformed into chromone-2-carboxylates in a one-pot reaction, which involves the formation of both a carbon-carbon and a carbon-oxygen bond in a single step. organic-chemistry.org This methodology provides a powerful tool for accessing diverse and complex chromone (B188151) scaffolds, which are recognized as "privileged structures" in drug discovery due to their ability to bind to various biological receptors. ijrpc.com The synthesis of these bicyclic systems from simple precursors like this compound exemplifies its utility in building complex molecular architectures.

Creation of Novel Materials with Tailored Properties

The incorporation of this compound into larger molecules can be leveraged to create novel materials with specific, tailored properties. The presence of the fluorine atom and the methoxy group can influence characteristics such as thermal stability and chemical resistance. chemimpex.com For instance, this compound can be integrated into polymers and coatings to enhance their material properties for various industrial applications. chemimpex.com

Utility in Drug Discovery and Medicinal Chemistry Research

In medicinal chemistry, the introduction of fluorine into a molecule is a widely used strategy to enhance its pharmacological profile. This compound serves as a key precursor for the synthesis of new chemical entities with potential therapeutic applications.

Intermediate in the Synthesis of Bioactive Molecules

This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules. chemimpex.comontosight.ai Its chemical structure is a component of more complex compounds that are evaluated for their biological activity. One of the most prominent applications is in the synthesis of chromone derivatives. organic-chemistry.orgijrpc.comcore.ac.uk Chromones and their related flavonoids are known to possess a wide range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties. ijrpc.com By using this compound as a starting material, medicinal chemists can access novel fluorinated chromone analogues for biological screening. organic-chemistry.org

Precursor for Pharmaceutical Leads and Analogs

Role in the Synthesis of Fluorinated API Scaffolds

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a common strategy in modern drug design to improve metabolic stability, bioavailability, and binding affinity. rsc.orgmdpi.com Fluorinated building blocks like this compound are therefore essential for creating novel fluorinated API scaffolds. ontosight.aimdpi.com The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, altering the electronic properties of the molecule and often leading to improved drug-like characteristics. mdpi.comnih.gov The presence of fluorine can modulate the acidity (pKa) of nearby functional groups, which can enhance a drug's ability to permeate cell membranes and interact with its biological target. mdpi.com Therefore, this compound provides a scaffold that already contains this beneficial element, facilitating the development of next-generation fluorinated pharmaceuticals. academie-sciences.fr

Contribution to Diversity-Oriented Synthesis for Drug Development

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate libraries of structurally diverse small molecules from a common starting material in a limited number of synthetic steps. nih.gov This approach is crucial in modern drug discovery, providing a pathway to novel molecular scaffolds that can be screened for biological activity against various therapeutic targets. nih.govnih.gov The goal of DOS is to explore chemical space broadly, increasing the probability of discovering compounds with novel functions or the ability to interact with challenging biological targets, sometimes referred to as 'undruggable'. nih.govfrontiersin.org

Acetophenones and their derivatives are valuable starting points for DOS because their chemical structure allows for a wide range of modifications. nih.gov The ketone and the substituted aromatic ring of compounds like this compound offer multiple reactive sites for building molecular complexity. The presence of the fluoro and methoxy groups on the phenyl ring influences the electronic properties and reactivity of the molecule, providing a specific and nuanced starting point for the divergent synthesis of various heterocyclic compounds and other complex architectures. While specific examples detailing the use of this compound in a published DOS campaign are not prominent, its structural motifs are characteristic of the types of building blocks employed in such syntheses to create collections of molecules for high-throughput screening.

Development of Agrochemicals and Dyes

The introduction of fluorine atoms into bioactive molecules can significantly alter their chemical, physical, and biological properties, often leading to enhanced efficacy. tcichemicals.com This makes fluorinated compounds valuable in the development of new agrochemicals. Isomers of this compound, such as 3'-fluoro-4'-methoxyacetophenone (B120032) and 2'-fluoro-4'-methoxyacetophenone (B1349110), are recognized as versatile intermediates in the synthesis of novel agrochemicals and dyes. chemimpex.comchemimpex.comruifuchems.com Similarly, brominated derivatives like 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)ETHANONE are employed as building blocks in the creation of effective compounds for agricultural use. lookchem.com

The structural framework of this compound, featuring both a fluorine atom and a methoxy group on the acetophenone (B1666503) core, makes it a valuable precursor for creating more complex molecules. These functional groups enhance the molecule's reactivity, making it a suitable candidate for various chemical transformations necessary to produce active ingredients for pesticides, herbicides, or fungicides. chemimpex.com While specific agrochemical products derived directly from this compound are not detailed in the available literature, its chemical properties align with those of key intermediates used in the agrochemical industry. Likewise, its potential as a precursor for dyestuffs can be inferred from the applications of its close chemical relatives. chemimpex.comruifuchems.com

Contribution to Biochemical Research Methodologies

The unique properties of fluorinated organic compounds also make them useful tools in biochemical research.

Application in Enzyme Interaction and Metabolic Pathway Studies

Currently, there is a lack of specific research literature detailing the direct application of this compound (CAS 208777-19-9) in enzyme interaction and metabolic pathway studies. However, related compounds are utilized in this area of research. For instance, the isomer 3'-fluoro-4'-methoxyacetophenone is noted for its role in studying enzyme interactions and metabolic pathways. chemimpex.com The introduction of fluorine can subtly alter a molecule's binding properties or metabolic stability, making fluorinated compounds useful probes for exploring biological systems. The study of such interactions is critical for understanding drug metabolism and for designing new therapeutic agents.

As a Standard in Analytical Methodologies for Instrument Calibration in Research Settings

There is no information available in the searched results indicating that this compound is specifically used as a standard for instrument calibration in research settings. While related compounds are sometimes used as analytical standards, this application has not been documented for this compound. chemimpex.com

Emerging Research Frontiers and Future Perspectives

Development of Novel and Efficient Fluorination Strategies